RA190

描述

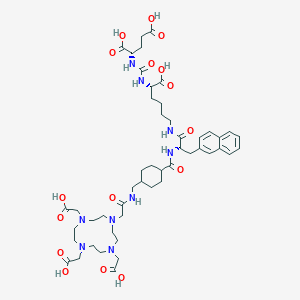

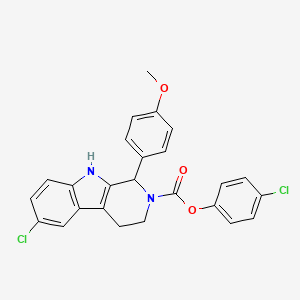

1-(L-phenylalanyl)-3,5-bis(3,4-dichlorobenzylidene)piperidin-4-one hydrochloride (1-L-Phenyl-3,5-bis-DCBP) is a synthetic piperidine derivative that has been widely studied for its potential applications in medicinal chemistry, drug design, and biochemistry. This compound has been found to possess a wide range of biological activities, including antifungal, antibacterial, antiviral, antineoplastic, and anti-inflammatory properties. It has also been shown to have promising effects on the central nervous system and cardiovascular system.

科学研究应用

肝内胆管癌 (ICC) 治疗

RA190 被发现通过诱导 NF-kB 介导的细胞凋亡来抑制肝内胆管癌 (ICC) {svg_1}. 该化合物抑制蛋白酶体亚基 ADRM1,导致 ADRM1 底物的积累和 NF-κB 的激活水平下降,从而加剧细胞凋亡 {svg_2}. 这表明 this compound 可能成为 ICC 的潜在治疗剂 {svg_3}.

肝细胞癌 (HCC) 治疗

This compound 已显示出对肝细胞癌 (HCC) 的治疗活性。 它被发现对 HCC 细胞有毒,并与索非尼布协同作用 {svg_4}. This compound 触发多泛素化蛋白的快速积累、未解决的内质网应激和通过细胞凋亡的细胞死亡 {svg_5}. 它还阻断 IκBα 的蛋白酶体降解,以及随后 NF-κB 释放到 HCC 细胞核中 {svg_6}.

蛋白酶体抑制

This compound 代表了一类新的蛋白酶体抑制剂,它与 RPN13 的半胱氨酸 88 共价结合,RPN13 是蛋白酶体 19S 调节颗粒的泛素受体亚基 {svg_7}. 这导致蛋白酶体功能的抑制和多泛素化蛋白的快速积累 {svg_8}.

抗癌策略

靶向泛素蛋白酶体途径已成为一种有吸引力的抗癌策略 {svg_9}. 作为一种蛋白酶体抑制剂,this compound 潜在地可用于这种策略来治疗各种类型的癌症 {svg_10}.

临床应用安全性

This compound 仅阻断由 ADRM1 调节的特定底物的降解 {svg_11}. 这种选择性可能会为 this compound 的临床应用提供高度安全性 {svg_12}.

与索非尼布的协同作用

This compound 被发现与索非尼布协同作用,索非尼布是一种用于治疗 HCC 的酪氨酸激酶抑制剂 {svg_13}. 这表明 this compound 和索非尼布联合治疗有可能改善晚期患者的预后 {svg_14}.

作用机制

Target of Action

RA190 was initially reported to target the ubiquitin receptor RPN13 in the 26S proteasome . Recent studies have found no evidence of cellular engagement between this compound and rpn13 . Instead, a wide interaction network with this compound was revealed, suggesting that polypharmacology drives its anti-cancer activity .

Mode of Action

This compound is a bis-benzylidine piperidon that inhibits proteasome function by covalently binding to cysteine 88 of ubiquitin receptor RPN13 . Despite the lack of evidence for RPN13 engagement, this compound’s interaction with a multitude of proteins suggests a complex mode of action .

Biochemical Pathways

This compound’s inhibition of the proteasome leads to the rapid accumulation of polyubiquitinated proteins . This accumulation triggers endoplasmic reticulum stress and cell death via apoptosis . Furthermore, this compound blocks the proteasomal degradation of IκBα, preventing the release of NF-κB into the nuclei of cells . This action disrupts NF-κB signaling, a major driver of inflammation-associated cancers .

Pharmacokinetics

One study showed that this compound could be detected in plasma and major organs (except the brain) after oral or intraperitoneal administration to mice . This suggests that this compound has reasonable bioavailability and can distribute throughout the body.

Result of Action

This compound has demonstrated cytotoxic effects against various cancer cell lines, including multiple myeloma and intrahepatic cholangiocarcinoma . It triggers apoptosis and reduces cell vitality significantly in vitro . In vivo, this compound treatment has been shown to reduce tumor growth significantly .

属性

IUPAC Name |

(3Z,5Z)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22Cl4N2O2.ClH/c29-22-8-6-18(12-24(22)31)10-20-15-34(28(36)26(33)14-17-4-2-1-3-5-17)16-21(27(20)35)11-19-7-9-23(30)25(32)13-19;/h1-13,26H,14-16,33H2;1H/b20-10-,21-11-;/t26-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWXLEVUBFNYIK-VCCJZKHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)CN1C(=O)C(CC4=CC=CC=C4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1N(C/C(=C/C2=CC(=C(C=C2)Cl)Cl)/C(=O)/C1=C\C3=CC(=C(C=C3)Cl)Cl)C(=O)[C@@H](N)CC4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23Cl5N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

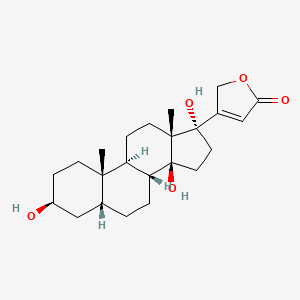

![3-{[(1s)-2,2-Difluoro-1-Hydroxy-7-(Methylsulfonyl)-2,3-Dihydro-1h-Inden-4-Yl]oxy}-5-Fluorobenzonitrile](/img/structure/B610323.png)

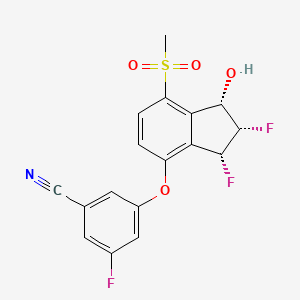

![3-({(1s)-7-[(Difluoromethyl)sulfonyl]-2,2-Difluoro-1-Hydroxy-2,3-Dihydro-1h-Inden-4-Yl}oxy)-5-Fluorobenzonitrile](/img/structure/B610324.png)

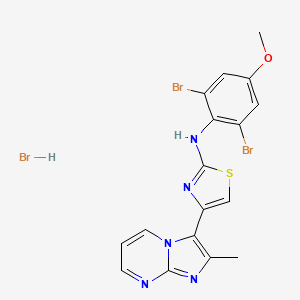

![6-(5,6-difluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrazin-2-amine](/img/structure/B610326.png)

![5-Fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N4-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine](/img/structure/B610330.png)

![3-Pyridinesulfonamide, 6-[3-cyano-6-ethyl-5-fluoro-1-(2-pyrimidinyl)-1H-indol-2-yl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-](/img/structure/B610331.png)

![Methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate](/img/structure/B610334.png)